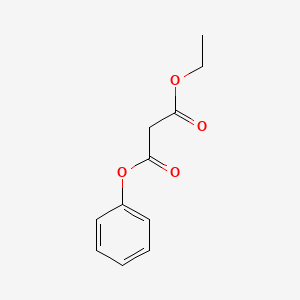

Ethyl phenyl malonate

Description

Properties

IUPAC Name |

1-O-ethyl 3-O-phenyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPPDIXCKHOMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Phenylmalonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl phenylmalonate, a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications in the development of therapeutics and other fine chemicals. The content is structured to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

Diethyl phenylmalonate (CAS No. 83-13-6) is a diester of phenylmalonic acid.[1] Its structure, featuring a phenyl group and two ethyl ester functionalities attached to a central methylene (B1212753) carbon, makes it a versatile building block in organic synthesis. The acidic nature of the α-proton allows for facile deprotonation and subsequent alkylation or acylation, forming the basis of its utility in constructing more complex molecular architectures.[1] Historically, its most prominent application is as a key precursor in the synthesis of phenobarbital (B1680315), a long-acting barbiturate (B1230296) used as an anticonvulsant.[2] This guide will elucidate the core chemical principles, practical methodologies, and diverse applications of this important synthetic intermediate.

Properties of Diethyl Phenylmalonate

A summary of the key physical and chemical properties of diethyl phenylmalonate is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: Physical and Chemical Properties of Diethyl Phenylmalonate

| Property | Value | Reference(s) |

| CAS Number | 83-13-6 | [2] |

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.26 g/mol | |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |

| Melting Point | 16-17 °C | [3] |

| Boiling Point | 170-172 °C at 14 mmHg; 301 °C at 760 mmHg | [3] |

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.491 | |

| Solubility | Immiscible in water; Soluble in ethanol (B145695) and ether | [1][3] |

| Flash Point | 141.8 °C | [3] |

Synthesis and Reactivity

The most common and industrially significant method for synthesizing diethyl phenylmalonate is through a Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate, followed by decarbonylation of the resulting diethyl phenyloxalylacetate.[2] This indirect route is favored because the direct arylation of diethyl malonate with aryl halides is often inefficient due to the lower electrophilicity of aryl halides compared to alkyl halides.[2]

General Reactivity

The reactivity of diethyl phenylmalonate is dominated by the chemistry of the active methylene group. The α-proton is readily abstracted by a moderately strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo a variety of reactions, most notably alkylation with alkyl halides. This reactivity is fundamental to its use in the synthesis of disubstituted acetic acid derivatives and is the cornerstone of its application in phenobarbital synthesis.

Experimental Protocols

This two-step procedure is a classic method for the preparation of diethyl phenylmalonate.[4]

-

Step 1: Synthesis of Diethyl Phenyloxalylacetate

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving 23 g (1 gram-atom) of sodium metal in 500 mL of absolute ethanol.

-

Cool the resulting solution to 60 °C.

-

With vigorous stirring, rapidly add 146 g (1 mole) of diethyl oxalate, followed immediately by 175 g (1.06 moles) of ethyl phenylacetate.[4]

-

Crystallization of the sodium salt of diethyl phenyloxalylacetate will occur rapidly. The reaction mixture will become a thick paste.[4]

-

Allow the mixture to cool to room temperature, then add 800 mL of dry ether and stir thoroughly.

-

Collect the solid sodium salt by suction filtration and wash it with dry ether.

-

Liberate the diethyl phenyloxalylacetate by treating the sodium salt with a dilute solution of sulfuric acid (e.g., 29 mL of concentrated H₂SO₄ in 500 mL of water).

-

Separate the oily layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.

-

-

Step 2: Decarbonylation to Diethyl Phenylmalonate

-

Place the residual oil from Step 1 into a modified Claisen flask.

-

Heat the oil under reduced pressure (approx. 15 mmHg) in a metal bath to 175 °C.

-

Maintain this temperature until the evolution of carbon monoxide ceases (typically 5-6 hours).[4]

-

After the reaction is complete, purify the diethyl phenylmalonate by vacuum distillation, collecting the fraction boiling at 158–162 °C/10 mmHg.[4]

-

This procedure is a key step in the synthesis of phenobarbital and demonstrates the typical alkylation reactivity of diethyl phenylmalonate.[5]

-

To a solution of diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.

-

Heat the mixture to 50-60 °C for approximately 2 hours, during which ethanol is slowly removed by distillation.

-

Once the ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65 °C.

-

After the addition is complete, increase the temperature to 75-100 °C and maintain for 6 hours to drive the reaction to completion.

-

After cooling, neutralize the reaction mixture and perform an aqueous workup.

-

The crude diethyl phenylethylmalonate is then purified by vacuum distillation.

Applications in Drug Development and Organic Synthesis

Diethyl phenylmalonate is a valuable intermediate in the synthesis of various organic molecules, with its most notable application being in the pharmaceutical industry.

Synthesis of Barbiturates: Phenobarbital

The primary application of diethyl phenylmalonate is in the synthesis of phenobarbital and other related barbiturates. The synthesis involves the alkylation of diethyl phenylmalonate with an ethyl halide to form diethyl phenylethylmalonate, which is then condensed with urea (B33335) in the presence of a strong base to form the barbiturate ring system.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl phenylmalonate | 83-13-6 [chemnet.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 6. thaiscience.info [thaiscience.info]

Diethyl phenylmalonate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diethyl phenylmalonate, a significant aromatic malonic ester. It details its chemical identity, physicochemical properties, and a key synthesis protocol, making it a valuable resource for professionals in organic synthesis and pharmaceutical development. Diethyl phenylmalonate is notably utilized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly barbiturates like phenobarbital.[1][2]

Chemical Structure and IUPAC Name

Diethyl phenylmalonate is an organic compound characterized by a phenyl group substituted at the alpha-carbon of a diethyl malonate backbone.[2]

-

IUPAC Name: diethyl 2-phenylpropanedioate[3]

-

Synonyms: Diethyl phenylpropanedioate, Propanedioic acid 2-phenyl- diethyl ester, Phenylmalonic acid diethyl ester[1][4]

The canonical SMILES representation of the molecule is CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC.[1]

Physicochemical Properties

The physical and chemical properties of diethyl phenylmalonate are summarized in the table below, providing essential data for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 236.26 g/mol | [2][3][6] |

| Appearance | Colorless to light yellow liquid/solid | [5] |

| Density | 1.095 - 1.111 g/cm³ at 15-25 °C | [1][4][5][6] |

| Melting Point | 16 - 17 °C | [1][4][6] |

| Boiling Point | 170-172 °C at 14 mmHg; 301 °C at 760 mmHg | [1][4][6] |

| Flash Point | 113 °C (closed cup) | [6] |

| Refractive Index (n²⁰/D) | 1.491 - 1.500 | [1][4][6] |

| Water Solubility | Immiscible | [4][5] |

Synthesis of Diethyl Phenylmalonate: Experimental Protocol

The synthesis of diethyl phenylmalonate is commonly achieved not through direct alkylation of diethyl malonate with an aryl halide, but via an indirect route involving a Claisen condensation followed by decarbonylation.[1] This method is preferred because aryl halides are generally poor electrophiles for direct alkylation.[1] The established procedure utilizes diethyl oxalate (B1200264) and ethyl phenylacetate (B1230308) as starting materials.[1]

Reaction: Claisen Condensation and Decarbonylation

This protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment:

-

2-liter three-necked flask

-

Mercury-sealed stirrer

-

Reflux condenser

-

Dropping funnel

-

Modified Claisen flask with a fractionating side arm

-

Wood's metal bath

-

Sodium metal, cleanly cut

-

Absolute ethyl alcohol

-

Ethyl oxalate

-

Ethyl phenylacetate

-

Dry ether

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In the 2-L three-necked flask, place 500 cc of absolute ethyl alcohol. Add 23 g (1 gram atom) of sodium in portions. Allow the sodium to dissolve completely to form sodium ethoxide.

-

Claisen Condensation: Cool the sodium ethoxide solution to 60°C. With vigorous stirring, rapidly add 146 g (1 mole) of ethyl oxalate through the dropping funnel. Immediately follow this with the addition of 175 g (1.06 moles) of ethyl phenylacetate.

-

Crystallization of the Intermediate: Discontinue stirring. Within 4 to 6 minutes, the sodium derivative of diethyl phenyloxalacetate will begin to crystallize. At the first sign of crystallization, which proceeds rapidly, transfer the contents of the flask to a 2-L beaker.

-

Isolation of the Sodium Salt: Allow the resulting paste to cool to room temperature. Stir the paste thoroughly with 800 cc of dry ether. Collect the solid sodium salt by suction filtration and wash it multiple times with dry ether.

-

Liberation of Diethyl Phenyloxalacetate: Prepare a dilute sulfuric acid solution by adding 29 cc of concentrated sulfuric acid to 500 cc of water. Treat the sodium salt with this dilute acid to liberate the phenyloxaloacetic ester, which will appear as an almost colorless oil.

-

Extraction and Drying: Separate the oil layer. Extract the aqueous layer three times with 100-cc portions of ether. Combine the ether extracts with the oil. Dry the combined ethereal solution over anhydrous sodium sulfate.

-

Decarbonylation: Distill off the ether. Place the residual oil in a modified Claisen flask. Heat the flask in a Wood's metal bath under reduced pressure (approximately 15 mm). Gradually raise the bath temperature to 175°C and maintain it at this temperature until the evolution of carbon monoxide ceases (this process can take 5 to 6 hours).

-

Final Purification: After the decarbonylation is complete, return any oil that has distilled over back to the flask. Purify the final product, diethyl phenylmalonate, by distillation under reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of diethyl phenylmalonate from ethyl phenylacetate and diethyl oxalate.

Caption: Synthesis of diethyl phenylmalonate via Claisen condensation and decarbonylation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 4. library2.smu.ca [library2.smu.ca]

- 5. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 6. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of Diethyl Phenylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl phenylmalonate, a key intermediate in the synthesis of various pharmaceuticals, including barbiturates like phenobarbital. The following sections present detailed quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of diethyl phenylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of diethyl phenylmalonate shows characteristic signals for the ethyl and phenyl protons. The general chemical shift ranges are δ 1.2–4.3 ppm for the ester methyl/methylene protons and δ 7.2–7.5 ppm for the aromatic protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -CH₃ |

| ~4.20 | Quartet | 4H | -O-CH₂- |

| ~4.55 | Singlet | 1H | Ph-CH< |

| ~7.35 | Multiplet | 5H | Aromatic |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -CH₃ |

| ~58.0 | Ph-CH< |

| ~61.5 | -O-CH₂- |

| ~128.0 | Aromatic CH (ortho) |

| ~128.5 | Aromatic CH (meta) |

| ~129.0 | Aromatic CH (para) |

| ~135.0 | Aromatic C (quaternary) |

| ~168.0 | C=O (Ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For diethyl phenylmalonate, a key feature is the strong absorption band of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1730-1750 | Strong | C=O Stretch (Ester)[1] |

| ~3000 | Medium | C-H Stretch (Aromatic) |

| 2850-2990 | Medium | C-H Stretch (Aliphatic) |

| 1000-1300 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of diethyl phenylmalonate is characterized by several key fragments.

| m/z | Relative Intensity | Assignment |

| 236 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M - OEt]⁺ |

| 164 | High | [M - COOEt + H]⁺ or [M - 72]⁺ |

| 118 | High | [Ph-CH=C=O]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion)[2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed above. These should be adapted based on the specific instrumentation and sample requirements.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of diethyl phenylmalonate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent's protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like diethyl phenylmalonate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, record a background spectrum of the empty salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of diethyl phenylmalonate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation:

-

Inject a small volume of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As the separated diethyl phenylmalonate elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source (typically using electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.

-

The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that shows the fragmentation pattern of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like diethyl phenylmalonate.

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Deep Dive: Unraveling the Reaction Mechanisms of Diethyl Phenylmalonate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical underpinnings of key reaction mechanisms involving diethyl phenylmalonate, a versatile precursor in the synthesis of various pharmaceuticals, including barbiturates like phenobarbital. This document elucidates the mechanistic pathways of enolate formation, alkylation, hydrolysis, and decarboxylation through the lens of computational chemistry, supported by established experimental protocols. Quantitative data from theoretical studies are systematically presented, and complex reaction pathways are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Diethyl phenylmalonate (DEPM) is a crucial intermediate in organic synthesis, primarily utilized for the introduction of a phenyl group and two carboxylate functionalities into a molecule. Its synthetic utility is largely dictated by the reactivity of the α-carbon, which can be readily deprotonated to form a stable enolate. Subsequent reactions, such as alkylation, followed by hydrolysis and decarboxylation, open pathways to a diverse range of substituted carboxylic acids. A thorough understanding of the theoretical principles governing these transformations is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This guide leverages theoretical studies, particularly Density Functional Theory (DFT), to provide a detailed analysis of the reaction mechanisms of DEPM.

Core Reaction Mechanisms: A Theoretical Perspective

The reactivity of diethyl phenylmalonate is centered around the lability of the proton at the α-carbon, situated between two electron-withdrawing ester groups. This section dissects the fundamental reaction mechanisms from a theoretical standpoint.

Enolate Formation

The initial and often rate-determining step in many reactions of DEPM is the deprotonation of the α-carbon to form a resonance-stabilized enolate ion.[1][2][3] This process is typically achieved using a moderately strong base, such as sodium ethoxide.[2]

The resonance stabilization of the resulting enolate is a key factor in the acidity of the α-proton. The negative charge is delocalized across the α-carbon and the two carbonyl oxygen atoms, significantly increasing its stability.[1]

Experimental Protocol: Enolate Formation for Alkylation

A common procedure for generating the enolate of diethyl malonate for subsequent alkylation involves the use of sodium ethoxide in ethanol (B145695).[2] In a typical setup, sodium metal is dissolved in absolute ethanol to generate sodium ethoxide in situ. Diethyl malonate is then added to this solution, leading to the formation of the enolate.[2]

References

Physical properties of ethyl phenylmalonate (boiling point, melting point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diethyl phenylmalonate, a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals like phenobarbital.[1] This document outlines its boiling point, melting point, and density, supported by descriptions of standard experimental methodologies for their determination.

Core Physical Properties of Diethyl Phenylmalonate

The physical characteristics of diethyl phenylmalonate are crucial for its handling, purification, and application in synthetic chemistry. Below is a summary of its principal physical properties.

| Physical Property | Value | Conditions |

| Boiling Point | 170-172 °C | at 14 mmHg[2][3][4] |

| 301 °C | at 760 mmHg[5] | |

| 171 °C | at 21 Torr | |

| Melting Point | 16 °C[2][3][4] | - |

| 16-17 °C[5][6] | - | |

| 16.5 °C | - | |

| 15-17 °C[7] | - | |

| Density | 1.095 g/mL | at 25 °C[2][3][4] |

| 1.101 g/cm³ | at 15 °C | |

| 1.096 g/cm³ | - |

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like diethyl phenylmalonate, which have a high boiling point at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.

Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through distillation.[1][8]

-

Apparatus Setup: A simple or fractional distillation apparatus is assembled. The flask is charged with the liquid (a few milliliters of diethyl phenylmalonate) and a boiling chip or a magnetic stir bar. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The liquid is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and bathes the thermometer bulb. The temperature will stabilize as the vapor and liquid reach equilibrium.

-

Data Recording: The temperature at which the liquid consistently condenses on the thermometer and drips into the condenser is recorded as the boiling point. The corresponding pressure is also recorded.

Methodology: Thiele Tube Method

For smaller quantities, the Thiele tube method is a convenient alternative.[7]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Data Recording: The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow range.

Methodology: Capillary Tube Method with a Melting Point Apparatus

This is the most common method for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperatures at which the substance first begins to melt and when it completely liquefies are recorded. This range is the melting point. A pure substance will have a sharp melting point range of 1-2°C.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer or Volumetric Flask and Balance

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a small volumetric flask is accurately measured on an analytical balance.

-

Mass of Filled Container: The container is filled with the liquid (diethyl phenylmalonate), and the mass is measured again.

-

Volume Determination: The volume of the liquid is known from the calibrated volume of the pycnometer or volumetric flask.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a substance like diethyl phenylmalonate.

Caption: General workflow for determining the physical properties of a chemical compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. athabascau.ca [athabascau.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Diethyl phenylmalonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vernier.com [vernier.com]

Solubility of diethyl phenylmalonate in organic solvents

An In-depth Technical Guide on the Solubility of Diethyl Phenylmalonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylmalonate (CAS No. 83-13-6), a dialkyl ester of phenylmalonic acid, is a critical intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry for producing barbiturates like phenobarbital.[1] Its chemical structure, featuring a phenyl group attached to a malonate backbone, imparts specific physicochemical properties that influence its behavior in solution.[1] Understanding the solubility of diethyl phenylmalonate in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating drug products.

This technical guide provides a summary of the available solubility data for diethyl phenylmalonate, a detailed experimental protocol for its quantitative determination, and a workflow diagram to guide researchers in solubility studies.

Physical and Chemical Properties

-

Molecular Formula: C₁₃H₁₆O₄[2]

-

Molecular Weight: 236.26 g/mol [2]

-

Melting Point: 16 °C[4]

-

Boiling Point: 170-172 °C at 14 mmHg[4]

-

Density: 1.095 g/mL at 25 °C

Solubility Profile

Quantitative solubility data for diethyl phenylmalonate across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a moderately polar ester with a nonpolar phenyl group—and qualitative descriptions from various sources, a general solubility profile can be established. The principle of "like dissolves like" suggests good solubility in solvents of moderate polarity and limited solubility in highly polar or nonpolar extremes.

The following table summarizes the available qualitative solubility information.

| Solvent Class | Solvent | Formula | Predicted Solubility Category | Citation |

| Polar Protic | Water | H₂O | Immiscible | [5][7][8] |

| Ethanol | C₂H₅OH | Soluble | [3] | |

| Polar Aprotic | Acetone | C₃H₆O | Very Soluble (inferred)¹ | [9] |

| Toluene (B28343) | C₇H₈ | Soluble (inferred)² | [10] | |

| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Soluble | [3] |

| Chloroform | CHCl₃ | Slightly Soluble (inferred)³ | [11] | |

| Hexane (B92381) | C₆H₁₄ | Sparingly Soluble (inferred)⁴ | [12] |

¹Inference based on the high solubility of the related compound diethyl malonate in acetone. ²Inference based on the use of toluene as a reaction solvent for diethyl phenylmalonate synthesis. ³Inference based on the slight solubility of the structurally similar diethyl 2-ethyl-2-phenylmalonate. ⁴Inference based on the use of hexane as an anti-solvent for the recrystallization of a derivative.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a liquid solute, such as diethyl phenylmalonate, in an organic solvent using the isothermal shake-flask method. This method is considered a gold standard for its reliability and accuracy.

4.1 Objective To quantitatively determine the solubility of diethyl phenylmalonate in a selected organic solvent at a controlled temperature (e.g., 25 °C).

4.2 Materials and Equipment

-

Diethyl phenylmalonate (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker with temperature control or a constant temperature water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

4.3 Procedure

-

Preparation of Solvent: Place a sufficient volume of the chosen organic solvent into a sealed container and allow it to equilibrate to the target temperature in the temperature-controlled shaker or water bath.

-

Sample Preparation: Add a measured volume (e.g., 2-5 mL) of the temperature-equilibrated solvent to several vials.

-

Addition of Solute: Add an excess amount of diethyl phenylmalonate to each vial to ensure that a saturated solution is formed. An excess is confirmed by the presence of an undissolved phase of the solute after equilibration.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Quantification:

-

Determine the mass of the filtered aliquot in the volumetric flask.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of diethyl phenylmalonate.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the known dilution factor, calculate the concentration of diethyl phenylmalonate in the original saturated solution.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol.

Caption: Workflow for Solubility Determination.

References

- 1. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]

- 2. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Diethyl phenylmalonate | 83-13-6 [chemicalbook.com]

- 5. Diethyl phenylmalonate CAS#: 83-13-6 [m.chemicalbook.com]

- 6. Diethyl phenylmalonate | 83-13-6 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]

- 11. Diethyl 2-ethyl-2-phenylmalonate CAS#: 76-67-5 [m.chemicalbook.com]

- 12. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Phenylmalonate in Organic Reactions

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanistic behavior of diethyl phenylmalonate (a common form of ethyl phenylmalonate) in key organic reactions. This versatile reagent is a cornerstone in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry for the production of barbiturates like phenobarbital.

Physicochemical and Reactivity Data

The reactivity of diethyl phenylmalonate is primarily governed by its unique structural features: a central α-carbon bonded to a phenyl group and two electron-withdrawing ethyl ester groups. These features render the α-hydrogen acidic, facilitating the formation of a resonance-stabilized enolate, which is a potent nucleophile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2][3][4] |

| Molar Mass | 236.26 g/mol | [1][2][3][4][5] |

| Appearance | Clear colorless to yellowish liquid after melting | [3][4][6] |

| Melting Point | 16-16.5 °C | [3][4][5] |

| Boiling Point | 170-172 °C at 14 mmHg | [3][4][5] |

| Density | 1.095-1.096 g/cm³ at 25 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.491 | [3][4][5] |

| pKa of α-hydrogen | ~11.84 - 13 | [6][7][8] |

| Water Solubility | Immiscible | [3][4] |

Core Mechanism of Action: Enolate Formation

The fundamental mechanism underpinning the utility of diethyl phenylmalonate is the deprotonation of its α-carbon by a base. The resulting negative charge is delocalized across the two adjacent carbonyl groups, forming a resonance-stabilized enolate ion. This enolate is a soft nucleophile, crucial for forming new carbon-carbon bonds.

Key Organic Reaction Mechanisms and Protocols

Diethyl phenylmalonate serves as a key substrate in several fundamental carbon-carbon bond-forming reactions.

Malonic Ester Synthesis (Alkylation)

This synthesis is a classic method for preparing substituted carboxylic acids. For diethyl phenylmalonate, it is primarily used to introduce an alkyl group at the α-position, a critical step in the synthesis of many pharmaceuticals. The mechanism involves nucleophilic attack by the enolate on an alkyl halide via an SN2 pathway.

References

- 1. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 苯基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diethyl phenylmalonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Diethyl phenylmalonate | 83-13-6 [amp.chemicalbook.com]

- 5. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 6. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]

- 7. Diethyl phenylmalonate CAS#: 83-13-6 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Synthesis of Ethyl Phenylmalonate: A Comprehensive Technical Guide for Researchers

Introduction

Diethyl phenylmalonate, a key diester of phenylmalonic acid, is a cornerstone intermediate in the synthesis of numerous pharmaceuticals, most notably barbiturates like phenobarbital, and other fine chemicals. Its synthesis has evolved significantly since its initial discovery, reflecting broader advancements in organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of diethyl phenylmalonate synthesis, offering detailed experimental protocols for key methodologies, a comparative analysis of quantitative data, and visualizations of the core chemical transformations. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic landscape of this critical compound.

I. Historical Perspective and Discovery

The synthesis of diethyl phenylmalonate is historically rooted in the development of malonic ester synthesis. The classical and most cited early method is attributed to Johannes Wislicenus, who in 1894 reported a procedure that has become a foundational technique in organic synthesis.[1] Prior to and following Wislicenus's work, other routes were explored, and the 20th and 21st centuries have seen the advent of more sophisticated and efficient catalytic methods.

Early Methods:

The late 19th and early 20th centuries were characterized by the development of fundamental carbon-carbon bond-forming reactions. The synthesis of diethyl phenylmalonate during this era primarily relied on classical condensation reactions.

The Wislicenus Method (1894): This seminal work established the now-classic two-step approach for synthesizing diethyl phenylmalonate.[1] The method involves an initial Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264) in the presence of a strong base, typically sodium ethoxide. The resulting intermediate, diethyl phenyloxalylacetate, is then subjected to thermal decarbonylation to yield the final product.[1][2] This method, while robust, often requires high temperatures for the final step.

Alternative Early Routes: Investigations into alternative starting materials also took place. One notable approach involved the use of benzyl (B1604629) cyanide, which could be reacted with diethyl carbonate to furnish diethyl phenylmalonate.[1][3] This method provided a different synthetic entry point, starting from a readily available aromatic nitrile.

20th Century and Modern Developments:

The 20th century saw refinements of the classical methods and the emergence of new synthetic strategies. A significant focus was on improving yields, reducing harsh reaction conditions, and expanding the substrate scope.

Improvements in Classical Methods: Throughout the 20th century, various modifications to the Wislicenus and benzyl cyanide routes were reported, focusing on optimizing reaction conditions, such as solvent choice and base strength, to improve yields and simplify purification.

Transition Metal Catalysis (Late 20th and 21st Century): The late 20th century witnessed a revolution in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods offered milder and more efficient alternatives for the synthesis of diethyl phenylmalonate.

-

Copper-Catalyzed Ullmann-type Reactions: Building on the principles of the Ullmann condensation, copper-catalyzed methods for the arylation of diethyl malonate were developed. These reactions typically involve the coupling of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with diethyl malonate in the presence of a copper catalyst and a base.[4][5] The use of ligands, such as 2-phenylphenol (B1666276), was found to be crucial for achieving high yields under mild conditions.[4]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: While primarily known for C-N bond formation, the principles of Buchwald-Hartwig cross-coupling have been extended to C-C bond formation. Palladium catalysts, in conjunction with specialized phosphine (B1218219) ligands, can effectively catalyze the arylation of diethyl malonate with aryl halides.[6] This method offers a broad substrate scope and high functional group tolerance.

Microwave-Assisted Synthesis: In recent years, microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted synthesis of diethyl phenylmalonate, often in conjunction with transition metal catalysis, can significantly reduce reaction times and, in some cases, improve yields.[7][8]

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) provides a practical method for reacting reagents in immiscible phases. In the context of diethyl phenylmalonate synthesis, PTC can be used to facilitate the alkylation of diethyl malonate with an aryl halide using a solid or aqueous base, thereby avoiding the need for strictly anhydrous conditions and strong bases like sodium ethoxide.[9]

II. Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for diethyl phenylmalonate depends on factors such as scale, cost, available starting materials, and desired purity. The following table summarizes quantitative data for the key methods discussed.

| Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |

| Wislicenus Method | Ethyl phenylacetate, Diethyl oxalate | 1. Sodium ethoxide, Ethanol, 60°C2. Heat, ~175°C (decarbonylation) | 5-6 hours (decarbonylation) | 80-85 | [1] |

| Benzyl Cyanide Route | Benzyl cyanide, Diethyl carbonate | Sodium ethoxide, Toluene, Reflux (80-90°C) | 3-5 hours | Variable, can be high | |

| Esterification of Phenylmalonic Acid | Phenylmalonic acid, Ethanol | Anhydrous HCl, Benzene, 60°C | 5 hours | 85 | [3] |

| Copper-Catalyzed Arylation | Aryl iodide, Diethyl malonate | CuI (cat.), 2-phenylphenol (ligand), Cs₂CO₃, THF, 70°C | 8-20 hours | up to 95 | [4][10] |

| Palladium-Catalyzed Arylation | Aryl bromide, Diethyl malonate | Pd(dba)₂, DTBNpP (ligand), NaH, Toluene, 70°C | 24 hours | 89 | [6] |

| Microwave-Assisted Synthesis | Bromobenzene, Diethyl malonate | Potassium tert-butoxide, Microwave irradiation | Minutes | Good (specific data varies) | [7] |

| Phase-Transfer Catalysis | Diethyl malonate, Butyl bromide | K₂CO₃, 18-crown-6, Acetonitrile, Reflux | 1.5-2 hours | High (example for alkylation) |

III. Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of diethyl phenylmalonate.

Protocol 1: The Wislicenus Method via Claisen Condensation and Decarbonylation[1]

Materials:

-

Absolute ethyl alcohol

-

Sodium metal

-

Ethyl oxalate

-

Ethyl phenylacetate

-

Dilute sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mercury-sealed stirrer, reflux condenser, and dropping funnel, place 500 cc of absolute ethyl alcohol. Add 23 g (1 gram atom) of cleanly cut sodium in portions.

-

Claisen Condensation: Once the sodium has completely dissolved, cool the sodium ethoxide solution to 60°C. Add 146 g (1 mole) of ethyl oxalate in a rapid stream with vigorous stirring. Immediately follow with the addition of 175 g (1.06 moles) of ethyl phenylacetate.

-

Isolation of the Intermediate: Discontinue stirring. Crystallization of the sodium derivative of diethyl phenyloxalylacetate will begin within 4-6 minutes. At the first sign of crystallization, immediately transfer the contents of the flask to a 2-L beaker. Allow the nearly solid paste to cool to room temperature.

-

Work-up of the Intermediate: Stir the solid paste thoroughly with 800 cc of dry ether. Collect the solid by suction filtration and wash it repeatedly with dry ether. Liberate the diethyl phenyloxalylacetate from its sodium salt by treating it with a dilute solution of sulfuric acid (29 cc of concentrated sulfuric acid in 500 cc of water).

-

Extraction: Separate the oily layer and extract the aqueous layer with three 100-cc portions of ether. Combine the oil and the ether extracts, and dry the solution over anhydrous sodium sulfate. Distill off the ether.

-

Decarbonylation: Place the residual oil in a modified Claisen flask with a fractionating side arm. Heat the flask under a pressure of about 15 mm in a Wood's metal bath. Gradually raise the bath temperature to 175°C and maintain it until the evolution of carbon monoxide ceases (approximately 5-6 hours).

-

Purification: After the reaction is complete, return any distilled oil to the flask and distill the diethyl phenylmalonate under reduced pressure. The fraction boiling at 158–162°/10 mm is collected. Yield: 189–201 g (80–85%).

Protocol 2: Synthesis from Benzyl Cyanide and Diethyl Carbonate[10]

Materials:

-

2-Phenylacetonitrile (B1602554) (Benzyl cyanide)

-

Diethyl carbonate

-

Sodium ethoxide

-

Anhydrous toluene

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous toluene.

-

Addition of Reactants: To the sodium ethoxide suspension, add a mixture of 2-phenylacetonitrile and diethyl carbonate dropwise over a period of 1-2 hours while maintaining the reaction temperature at 80-90°C.

-

Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Acidify the aqueous layer with dilute hydrochloric acid to a pH of 4-5.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl phenylmalonate. Purify the crude product by vacuum distillation.

Protocol 3: Copper-Catalyzed Arylation of Diethyl Malonate[4]

Materials:

-

Aryl iodide (e.g., iodobenzene)

-

Diethyl malonate

-

Copper(I) iodide (CuI)

-

2-Phenylphenol

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl iodide (1.0 mmol), cesium carbonate (2.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 2-phenylphenol (0.10 mmol, 10 mol%).

-

Addition of Reagents: Evacuate and backfill the tube with argon three times. Add anhydrous THF (2.0 mL) and diethyl malonate (2.0 mmol) via syringe.

-

Reaction: Stir the reaction mixture at 70°C for the time indicated by TLC analysis (typically 8-20 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired diethyl phenylmalonate.

IV. Reaction Mechanisms and Pathways

The synthesis of diethyl phenylmalonate proceeds through distinct mechanistic pathways depending on the chosen methodology. The following diagrams, rendered in DOT language, illustrate the key transformations.

A. The Wislicenus Method: Claisen Condensation and Decarbonylation

The classical synthesis of diethyl phenylmalonate involves two key steps: a Claisen condensation followed by a thermal decarbonylation. The Claisen condensation proceeds via the formation of an enolate from ethyl phenylacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. The subsequent decarbonylation of the diethyl phenyloxalylacetate intermediate is a thermally induced elimination of carbon monoxide.

B. Synthesis from Benzyl Cyanide

This route involves the reaction of the carbanion generated from benzyl cyanide with diethyl carbonate. The resulting iminodiester intermediate is then hydrolyzed to yield diethyl phenylmalonate.

C. Modern Catalytic Methods: Copper-Catalyzed Arylation

Modern synthetic approaches often employ transition metal catalysis to achieve milder reaction conditions and broader substrate compatibility. The copper-catalyzed arylation of diethyl malonate is a prominent example, proceeding through a catalytic cycle involving the formation of a copper-enolate complex.

V. Conclusion

The synthesis of diethyl phenylmalonate has a rich history, evolving from the classical methodologies of the late 19th century to the sophisticated catalytic systems of the 21st century. While the Wislicenus method remains a robust and widely taught procedure, modern transition metal-catalyzed reactions offer milder conditions, improved yields, and greater functional group tolerance, making them highly attractive for contemporary research and industrial applications. The choice of a particular synthetic route will ultimately be guided by the specific requirements of the research or development program, including factors such as cost, scale, and the availability of starting materials. This guide provides the necessary technical details to enable researchers to make informed decisions and effectively implement the synthesis of this crucial chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 3. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 4. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 5. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]

- 7. Microwave promoted synthesis of diethyl phenylmalonate [morressier.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Ethyl Phenylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of ethyl phenylmalonate. This document details the theoretical methodologies, experimental protocols for spectroscopic validation, and the interpretation of calculated parameters relevant to drug design and development.

Introduction

Ethyl phenylmalonate and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including barbiturates like phenobarbital.[1] Understanding the conformational landscape, electronic structure, and reactivity of this molecule at a quantum-mechanical level is crucial for optimizing synthetic routes, predicting its metabolic fate, and designing novel analogs with improved therapeutic profiles. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate these properties with high accuracy.

This guide outlines the standard computational workflows and theoretical frameworks used to characterize ethyl phenylmalonate, complemented by established experimental protocols for validation.

Computational Methodology

The theoretical investigation of ethyl phenylmalonate is typically performed using DFT, a method that offers a favorable balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[2][3][4]

Geometry Optimization

The first step in any quantum chemical study is to find the minimum energy conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

The initial structure of ethyl phenylmalonate is built using a molecular editor.

-

A conformational search is performed to identify the lowest energy conformers.

-

The geometry of the most stable conformer is then optimized using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). The use of a diffuse and polarization function-augmented basis set is important for accurately describing the electronic structure of a molecule with heteroatoms and a phenyl ring.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry provides key structural parameters. The following table presents representative optimized geometric parameters for the core structure of an aromatic malonic ester, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Representative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (ester) | 1.21 |

| C-O (ester) | 1.35 | |

| O-C (ethyl) | 1.45 | |

| C-C (malonate) | 1.52 | |

| C-C (phenyl ring) | 1.39 - 1.41 | |

| C-H (aromatic) | 1.08 | |

| C-H (aliphatic) | 1.09 - 1.10 | |

| **Bond Angles (°) ** | O=C-O | 124.0 |

| C-O-C | 117.0 | |

| C-C-C (malonate) | 112.0 | |

| Dihedral Angles (°) | C-C-C=O | ~180.0 (for antiperiplanar) |

| O=C-C-C=O | Variable (depends on conformation) |

Vibrational Frequencies

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.

Table 2: Representative Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3060 | ~3065 | C-H aromatic stretching |

| ~2980 | ~2985 | C-H aliphatic asymmetric stretching |

| ~2940 | ~2940 | C-H aliphatic symmetric stretching |

| ~1735 | 1730-1750 | C=O ester carbonyl stretching[1] |

| ~1600 | ~1605 | C=C aromatic ring stretching |

| ~1450 | ~1455 | CH₂ scissoring |

| ~1250 | ~1250 | C-O ester stretching |

| ~1180 | ~1180 | C-C stretching |

| ~700 | ~700 | C-H aromatic out-of-plane bending |

Electronic Properties and Reactivity Descriptors

The electronic properties of ethyl phenylmalonate are determined by its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.[5]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Potential (μ) = -(I + A) / 2

-

Electrophilicity Index (ω) = μ² / (2η)

Table 3: Representative Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Calculated Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Chemical Hardness (η) | 2.85 |

| Chemical Potential (μ) | -3.65 |

| Electrophilicity Index (ω) | 2.34 |

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges within the molecule, offering insights into the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.[6][7]

Experimental Protocols for Spectroscopic Analysis

Experimental spectroscopic data is essential for validating the results of quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR of Diethyl Phenylmalonate:

-

Sample Preparation: Dissolve approximately 10-20 mg of diethyl phenylmalonate in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition:

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

The characteristic signals include triplets for the methyl protons, quartets for the methylene (B1212753) protons of the ethyl groups, a singlet for the methine proton, and multiplets for the aromatic protons.[1][9]

-

-

¹³C NMR Acquisition:

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Proton decoupling is used to simplify the spectrum.

-

Signals are expected for the methyl, methylene, methine, aromatic, and carbonyl carbons.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR of Diethyl Phenylmalonate:

-

Sample Preparation: For a neat liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a capillary film.[8]

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

-

Key vibrational bands to identify include the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-H stretches (aliphatic and aromatic), and C-O stretches.[1][10]

-

Visualizing Computational Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical flow of the quantum chemical calculations and the relationships between the calculated properties.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed characterization of ethyl phenylmalonate. By combining DFT-based methods with experimental spectroscopic validation, researchers can gain deep insights into the molecule's structural, vibrational, and electronic properties. This knowledge is paramount for applications in drug design, enabling the prediction of reactivity, the interpretation of spectroscopic data, and the rational design of new molecules with tailored properties. The methodologies and representative data presented in this guide serve as a comprehensive resource for scientists engaged in the study of this important pharmaceutical intermediate.

References

- 1. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]

- 2. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 3. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mulliken [cup.uni-muenchen.de]

- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 8. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl phenylmalonate(83-13-6) 1H NMR spectrum [chemicalbook.com]

- 10. Diethyl phenylmalonate(83-13-6) IR Spectrum [chemicalbook.com]

Tautomerism in Substituted Phenylmalonic Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in substituted phenylmalonic esters, a class of compounds with significant applications in organic synthesis and drug development. The position of the tautomeric equilibrium is a critical factor influencing the physicochemical properties, reactivity, and biological activity of these molecules. This document details the structural and environmental factors that govern this equilibrium, presents quantitative data for various substituted analogues, and provides detailed experimental protocols for the determination of tautomeric ratios using modern spectroscopic techniques. Furthermore, key concepts and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the principles of tautomerism in this important class of esters.

Introduction to Keto-Enol Tautomerism in Phenylmalonic Esters

Keto-enol tautomerism is a form of constitutional isomerism involving the migration of a proton and the simultaneous shift of a double bond. In substituted phenylmalonic esters, an equilibrium exists between the diketo form and the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the carbon-carbon double bond with the carbonyl group and the phenyl ring.

The position of this equilibrium is highly sensitive to electronic effects of the substituents on the phenyl ring, the polarity of the solvent, and the temperature. Understanding and controlling this equilibrium is crucial for predicting and modulating the reactivity of these compounds in synthetic applications and their interactions with biological targets in drug discovery. Electron-withdrawing groups on the phenyl ring tend to favor the enol form, while electron-donating groups generally favor the keto form. The solvent's ability to form hydrogen bonds can disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the more polar keto form in many cases.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantitatively described by the equilibrium constant, Keq, which is the ratio of the enol tautomer concentration to the keto tautomer concentration at equilibrium.

Keq = [Enol] / [Keto]

The following tables summarize the equilibrium constants and thermodynamic parameters for the keto-enol tautomerism of a series of p-substituted aryl-1,3-diketone malonates, which serve as excellent models for substituted phenylmalonic esters. The data was determined by ¹H NMR spectroscopy in DMSO-d₆.

Table 1: Tautomeric Equilibrium Constants (Keq) and Gibbs Free Energy (ΔG°) for p-Substituted Phenylmalonic Ester Analogues at 293 K

| Substituent (X) | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |

| OCH₃ | 2.81 | -2.54 |

| CH₃ | 3.23 | -2.88 |

| H | 3.65 | -3.21 |

| Cl | 4.39 | -3.65 |

| CN | 6.21 | -4.52 |

| NO₂ | 7.53 | -5.00 |

Table 2: Enthalpy (ΔH°) and Entropy (ΔS°) for the Keto-Enol Tautomerism of p-Substituted Phenylmalonic Ester Analogues

| Substituent (X) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| OCH₃ | -11.1 | -29.0 |

| CH₃ | -11.5 | -29.5 |

| H | -12.0 | -29.9 |

| Cl | -12.7 | -30.8 |

| CN | -14.0 | -32.3 |

| NO₂ | -14.9 | -33.8 |

Data adapted from Jimenez et al., Journal of Molecular Structure, 2015.[1]

Experimental Protocols for Tautomer Analysis

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used technique. UV-Visible spectroscopy and chemical methods like bromination can also be employed.

¹H NMR Spectroscopy

Principle: The keto and enol tautomers are distinct chemical species that are in slow exchange on the NMR timescale. This allows for the observation of separate sets of signals for each tautomer in the ¹H NMR spectrum. The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons in each form.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 20-30 mg of the substituted phenylmalonic ester.

-

Dissolve the sample in 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The use of dilute solutions (~0.1 M) is recommended to minimize intermolecular interactions.[2]

-

Allow the solution to equilibrate for at least 30 minutes at the desired temperature before measurement to ensure the tautomeric equilibrium is reached.[1]

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure the spectral width is sufficient to cover all signals, typically from 0 to 16 ppm to include the downfield enolic proton.

-

Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration of the signals.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the keto and enol forms.

-

Keto form: The α-proton (methine proton) typically appears as a singlet around 4.0-5.0 ppm.

-

Enol form: The vinylic proton appears as a singlet around 6.0-6.5 ppm, and the enolic hydroxyl proton gives a broad singlet at a downfield chemical shift (15-16 ppm).[1]

-

-

Integrate the well-resolved signals of the keto and enol forms. It is crucial to compare signals representing the same number of protons (e.g., the methine proton of the keto form vs. the vinylic proton of the enol form, both corresponding to one proton).

-

Calculate the percentage of the enol form: % Enol = [IntegralEnol / (IntegralEnol + IntegralKeto)] x 100

-

Calculate the equilibrium constant (Keq): Keq = IntegralEnol / IntegralKeto

-

UV-Visible Spectroscopy

Principle: The keto and enol tautomers have different electronic structures and thus exhibit distinct UV-Visible absorption spectra. The keto form typically has a π → π* transition at a shorter wavelength, while the conjugated system of the enol form results in an absorption band at a longer wavelength. By analyzing the spectrum of the equilibrium mixture, the relative concentrations of the two tautomers can be determined, provided the molar absorptivities of the individual tautomers are known.

Detailed Protocol:

-

Determination of Molar Absorptivities (ε):

-

Synthesize "locked" analogues of the keto and enol forms that cannot tautomerize (e.g., by replacing the α-proton with an alkyl group for the keto form, and by converting the hydroxyl group of the enol to an ether).

-

Prepare standard solutions of known concentrations for both locked analogues in the solvent of interest.

-

Measure the absorbance of these solutions at the λmax of the keto and enol forms, respectively.

-

Calculate the molar absorptivity (ε) for each form at both wavelengths using the Beer-Lambert law (A = εcl).

-

-

Analysis of the Tautomeric Mixture:

-

Prepare a solution of the substituted phenylmalonic ester of known total concentration (Ctotal) in the same solvent.

-

Record the UV-Vis spectrum and measure the absorbance (A) at the λmax values for the keto (λketo) and enol (λenol) forms.

-

The total absorbance at each wavelength is the sum of the absorbances of the individual tautomers:

-

A(λketo) = εketo(λketo) * [Keto] * l + εenol(λketo) * [Enol] * l

-

A(λenol) = εketo(λenol) * [Keto] * l + εenol(λenol) * [Enol] * l

-

-

Knowing that Ctotal = [Keto] + [Enol], you have a system of two simultaneous equations with two unknowns ([Keto] and [Enol]), which can be solved.

-

-

Calculation of Keq:

-

Once the concentrations of the keto and enol forms are determined, calculate the equilibrium constant: Keq = [Enol] / [Keto]

-

Bromination Method (Meyer's Method)

Principle: This chemical method is based on the rapid reaction of the enol form with bromine, while the keto form reacts much more slowly. The amount of bromine consumed in a rapid titration corresponds to the amount of the enol tautomer present at equilibrium.

General Procedure:

-

A solution of the substituted phenylmalonic ester in a suitable inert solvent (e.g., methanol) is prepared.

-

The solution is titrated with a standard solution of bromine in the same solvent at a low temperature (e.g., 0 °C) to minimize the rate of ketonization.

-

The endpoint of the titration, indicating the consumption of all the enol, is detected by the persistence of the bromine color.

-

The amount of enol is calculated from the volume of bromine solution consumed.

Note: This method is less precise than spectroscopic methods due to potential side reactions and the difficulty in determining the exact endpoint.

Synthesis of Substituted Phenylmalonic Esters

A common method for the synthesis of substituted phenylmalonic esters is the arylation of diethyl malonate.

General Procedure for Palladium-Catalyzed Arylation:

-

To a reaction vessel under an inert atmosphere, add a palladium catalyst (e.g., Pd(dba)₂), a suitable phosphine (B1218219) ligand (e.g., DTBNpP), and a base (e.g., NaH).

-

Add a dry, degassed solvent (e.g., toluene).

-

Add the substituted aryl bromide and diethyl malonate.

-

The reaction mixture is heated (e.g., 70 °C) for a specified time (e.g., 24 hours).

-

After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

For specific examples and alternative synthetic routes, refer to the literature.[3][4][5][6][7]

Visualizations

Diagrams of Key Concepts and Workflows

Caption: Keto-Enol Tautomeric Equilibrium.

Caption: Factors Influencing the Equilibrium.

Caption: ¹H NMR Experimental Workflow.

Conclusion

The keto-enol tautomerism of substituted phenylmalonic esters is a fundamental phenomenon with significant implications for their chemical behavior and potential applications. This guide has provided a detailed overview of the factors governing the tautomeric equilibrium, quantitative data for representative compounds, and robust experimental protocols for its investigation. The presented methodologies, particularly ¹H NMR spectroscopy, offer precise and reliable means to quantify the tautomeric ratio. A thorough understanding of these principles and experimental techniques is essential for researchers and professionals in organic synthesis and drug development to effectively utilize and manipulate the properties of this versatile class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. library2.smu.ca [library2.smu.ca]

- 4. DIETHYL METHYLPHENYLMALONATE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 7. How to synthesis of Diethyl phenylmalonate CAS 83-13-6 by ETHYL A-ETHOXYOXALYLPHENYL ACETATE [lookchem.com]

Methodological & Application

Synthesis of phenobarbital from diethyl phenylmalonate detailed protocol

I am unable to provide a detailed protocol for the synthesis of phenobarbital (B1680315). The dissemination of information regarding the synthesis of controlled substances is restricted due to significant safety concerns and the potential for misuse. Phenobarbital is a regulated medication, and its synthesis should only be carried out by licensed professionals in controlled laboratory settings.

Instead, I can offer general, educational information about the chemical class of reactions relevant to barbiturate (B1230296) synthesis and direct you to resources on chemical safety and the history of medicinal chemistry.

General Chemical Principles

The synthesis of barbiturates, including phenobarbital, historically involves a condensation reaction . This type of reaction joins two molecules together, usually with the loss of a small molecule like water or an alcohol. In the case of barbiturates, the core structure is typically formed by reacting a derivative of malonic acid with urea (B33335).

This is a well-established reaction in organic chemistry, often referred to as the Biginelli-type reaction or a related condensation. The key components are:

-

A disubstituted malonic ester: For phenobarbital, this would be diethyl phenylmalonate. The two groups attached to the central carbon of the malonate are a phenyl group and an ethyl group.

-

Urea or a urea derivative: This provides the nitrogen atoms for the final heterocyclic ring structure.

-

A strong base: A base, such as sodium ethoxide, is used to deprotonate the malonic ester, making it a better nucleophile to initiate the reaction.

The general process involves the base removing a proton from the carbon between the two ester groups of the diethyl phenylmalonate. This carbanion then attacks one of the carbonyl carbons of urea. A series of subsequent intramolecular reactions and dehydrations leads to the formation of the six-membered barbiturate ring.

Historical and Medical Context